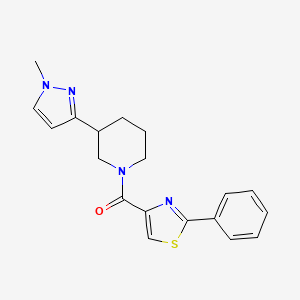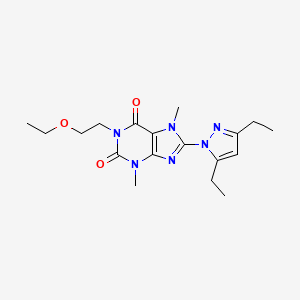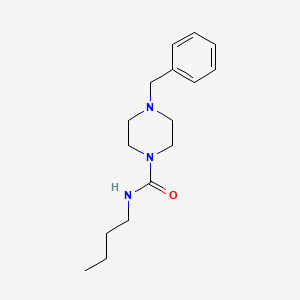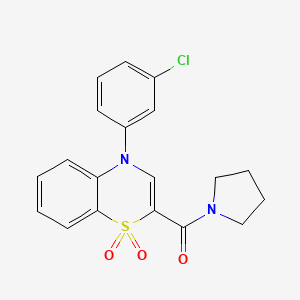
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule that contains several functional groups and rings . It has a molecular formula of C16H24N4O4S and a molecular weight of 368.45.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it likely involves the reaction of a pyrrolidine ring with a pyridazine ring, followed by further functionalization . The pyrrolidine ring is a common scaffold in medicinal chemistry, and there are many synthetic strategies for its construction and functionalization .Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The presence of these rings and the various functional groups attached to them would give the compound a complex three-dimensional structure.Scientific Research Applications
Pharmacological Evaluation for Pain Treatment :
- A novel series of derivatives, including compounds structurally related to the queried chemical, have been identified as selective antagonists for the transient receptor potential vanilloid 4 (TRPV4) channel. These compounds showed an analgesic effect in models of induced mechanical hyperalgesia in guinea pigs and rats (Tsuno et al., 2017).
Antimicrobial Agent Synthesis :
- Research has focused on the synthesis of related piperidine and pyridine derivatives for their potential as antimicrobial agents. For example, the generation of piperidine(methan)amines and their cyclic analogues, including compounds with structural similarities to the queried chemical, has shown promise due to their profiles as Substance P antagonists (Knoops et al., 1997).
Molecular Interaction Studies :
- Molecular interaction studies of analogues, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with cannabinoid receptors have been conducted. This research provides insights into how these compounds interact with biological targets, which could be relevant to the queried chemical (Shim et al., 2002).
Thermochemical Studies :
- Studies on the thermochemistry of heterocyclic bases, including compounds structurally related to the queried chemical, have been conducted. These studies provide valuable information on the thermal stability and reactivity of these compounds (Dunstan, 2003).
Synthesis and Structural Analysis :
- The synthesis of related compounds, including those containing piperidine and pyridine rings, has been explored. These studies focus on efficient synthesis methods and the structural analysis of these compounds, which can provide insights into the properties and potential applications of the queried chemical (Zhang et al., 2020).
Antibacterial Properties of Piperazinyl Oxazolidinones :
- Research into piperazinyl oxazolidinones, which are structurally similar to the queried compound, has shown promising antibacterial properties. This research expands the understanding of the potential uses of these types of compounds in combating bacterial infections (Tucker et al., 1998).
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-12-3-4-15(18-17-12)24-14-7-8-19(11-14)16(21)13-5-9-20(10-6-13)25(2,22)23/h3-4,13-14H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGCZALWMXODHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-diethyl-2-[3-({[(4-fluorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide](/img/structure/B2749204.png)
![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pyridine-3-carboxylic acid](/img/structure/B2749206.png)
![4-chloro-N-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzamide](/img/structure/B2749207.png)




![2-[7-butyl-8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2749214.png)
![ETHYL 2-[2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE](/img/structure/B2749217.png)

![N'-[2-(dimethylamino)-2-phenylethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide](/img/structure/B2749220.png)
![3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749221.png)


